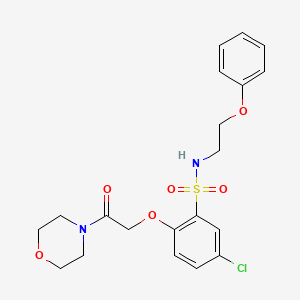
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Morpholine Ring: This step involves the reaction of ethylene oxide with ammonia or primary amines to form morpholine.
Introduction of the Chlorine Atom: Chlorination of the benzene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Etherification: The morpholine ring is then linked to the benzene ring through an ether bond, using reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.
Medicine
In medicine, 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]phenyl}acetamide
- **5-chloro-N-({(5S)-2-oxo-3-phenylmorpholin-4-yl}methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C20H23ClN2O6S |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O6S/c21-16-6-7-18(29-15-20(24)23-9-12-27-13-10-23)19(14-16)30(25,26)22-8-11-28-17-4-2-1-3-5-17/h1-7,14,22H,8-13,15H2 |
Clé InChI |
PUFNAJVODUFUHZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15003291.png)
![1-(3-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15003302.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15003304.png)

![9,10-Dimethyl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B15003314.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B15003328.png)
![2-Methyl-5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15003333.png)
![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003344.png)
![6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole](/img/structure/B15003345.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B15003348.png)

![4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B15003356.png)
![4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B15003361.png)
